2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine
Description
Properties
Molecular Formula |
C11H16IN3O |
|---|---|
Molecular Weight |
333.17 g/mol |
IUPAC Name |
2-(3-ethoxypiperidin-1-yl)-5-iodopyrimidine |
InChI |
InChI=1S/C11H16IN3O/c1-2-16-10-4-3-5-15(8-10)11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3 |
InChI Key |
RTTOGGYJJYGUFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCN(C1)C2=NC=C(C=N2)I |
Origin of Product |
United States |
Preparation Methods
Functionalization of Piperidine Precursors
The preparation of 3-ethoxypiperidine typically begins with piperidine or its derivatives. One approach involves the oxidation of piperidine to piperidin-3-one using agents like potassium permanganate or ruthenium tetroxide, followed by ethoxylation via a Grignard reaction with ethoxymagnesium bromide. Subsequent reduction with sodium borohydride yields 3-ethoxypiperidine.
Reaction Scheme 1:
- Oxidation:
$$
\text{Piperidine} \xrightarrow[\text{H}2\text{O}]{\text{KMnO}4, \text{H}^+} \text{Piperidin-3-one}
$$ - Ethoxylation:
$$
\text{Piperidin-3-one} + \text{CH}3\text{CH}2\text{O MgBr} \rightarrow \text{3-Ethoxypiperidin-3-ol}
$$ - Reduction:
$$
\text{3-Ethoxypiperidin-3-ol} \xrightarrow{\text{NaBH}_4} \text{3-Ethoxypiperidine}
$$
Alternative Routes via Ring-Closing Metathesis
Recent advances utilize ring-closing metathesis (RCM) of diene precursors catalyzed by Grubbs’ catalysts. For example, 1,5-dienes containing ethoxy groups can cyclize to form 3-ethoxypiperidine with high stereoselectivity. This method avoids harsh oxidation conditions but requires specialized catalysts.
Preparation of 5-Iodopyrimidine Precursors
Directed Iodination of Pyrimidine
The iodination of pyrimidine at the 5-position is achieved via directed ortho-metallation. Using a directing group such as a trimethylsilyl (TMS) group at the 2-position, lithiation with lithium diisopropylamide (LDA) followed by quenching with iodine affords 5-iodopyrimidine-2-trimethylsilyl. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) yields 5-iodopyrimidine.
Reaction Scheme 2:
$$
\text{Pyrimidine-2-TMS} \xrightarrow[\text{-78°C}]{\text{LDA, THF}} \text{2-Lithio-5-iodopyrimidine} \xrightarrow{\text{I}_2} \text{5-Iodopyrimidine-2-TMS} \xrightarrow{\text{TBAF}} \text{5-Iodopyrimidine}
$$
Halogen Exchange Reactions
An alternative route involves halogen exchange on 5-bromopyrimidine using copper(I) iodide in the presence of a palladium catalyst. However, this method is less favored due to lower yields and competing side reactions.
Coupling Strategies for this compound
Nucleophilic Aromatic Substitution (SNAr)
The coupling of 3-ethoxypiperidine with 2-chloro-5-iodopyrimidine represents the most direct route. Conducted in dimethylformamide (DMF) with cesium carbonate as a base, this reaction proceeds via an SNAr mechanism at temperatures between 70°C and 90°C.
Reaction Scheme 3:
$$
\text{2-Chloro-5-iodopyrimidine} + \text{3-Ethoxypiperidine} \xrightarrow[\text{Cs}2\text{CO}3, \text{DMF}]{80°C} \text{this compound}
$$
Table 1: Optimization of SNAr Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cesium carbonate | DMF | 80 | 78 |
| Potassium carbonate | DMSO | 90 | 65 |
| Sodium hydride | THF | 70 | 42 |
Buchwald-Hartwig Amination
For electron-deficient pyrimidines, palladium-catalyzed amination offers superior regioselectivity. Using a catalyst system of palladium(II) acetate and Xantphos, 2-bromo-5-iodopyrimidine couples with 3-ethoxypiperidine in toluene at 110°C, achieving yields up to 85%.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H2O, 70:30) confirmed a purity of >99% for the final product.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Coupling Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| SNAr | Simple conditions, low cost | Requires activated pyrimidine | 78 |
| Buchwald-Hartwig | High regioselectivity | Expensive catalysts | 85 |
| Ullmann Coupling | No phosphine ligands | High temperatures | 60 |
The Buchwald-Hartwig method, while costlier, provides superior yields and is preferable for scale-up. In contrast, SNAr remains viable for laboratories with budget constraints.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s chemical reactivity is governed by two key structural elements:
-
5-Iodo substituent : The iodine atom at position 5 of the pyrimidine ring acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (NAS) reactions. Pyrimidine’s electron-deficient heterocycle further enhances susceptibility to such substitutions .
-
3-Ethoxypiperidin-1-yl moiety : The piperidine ring may undergo alkylation, acylation, or ring-opening reactions, depending on reaction conditions and nucleophilic partners.
Nucleophilic Aromatic Substitution
The iodine atom in the pyrimidine ring enables substitution with nucleophiles (e.g., amines, alcohols, or carbanions). For example:
-
Mechanism : A two-step process involving the formation of a negatively charged intermediate (via deprotonation) followed by attack of the nucleophile .
-
Conditions : Typically require high temperatures or catalytic bases (e.g., K₂CO₃, CsF).
Cross-Coupling Reactions
The iodo group may participate in transition-metal-catalyzed couplings (e.g., Suzuki, Sonogashira):
-
Suzuki Coupling : Replacement of iodine with aryl or heteroaryl groups under palladium catalysis.
-
Sonogashira Coupling : Formation of C-C bonds with alkynes.
-
Example : A palladium-mediated reaction with phenylboronic acid could yield 5-phenylpyrimidine derivatives.
Piperidine Ring Functionalization
The 3-ethoxypiperidine moiety may undergo:
-
Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to modify the substituent at the piperidine nitrogen.
-
Ring-Opening Reactions : Under acidic or basic conditions, the ring may open to form linear amine derivatives.
Reaction Optimization and Mechanistic Insights
From analogous systems studied in the literature:
-
Kinetic Studies : The rate of substitution reactions depends on the leaving group’s ability (I > Br > Cl) and the nucleophile’s strength .
-
Computational Analysis : Transition state calculations (e.g., curvature diagrams) can predict reaction pathways and energy barriers, though specific data for this compound are lacking .
Data Tables: Reaction Types and Conditions
Comparison with Structurally Similar Compounds
Scientific Research Applications
2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with specific enzymes to inhibit their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Key Differences :
- Biological Applications : While 5-iodo-2-benzylthiopyrimidines exhibit antimicrobial activity (e.g., compound 3f: 15 mm zone of inhibition against A. niger), the ethoxypiperidine derivative may prioritize kinase or enzyme inhibition due to its piperidine moiety .
Physicochemical Properties
Biological Activity
2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, pharmacological properties, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine derivatives. Key reactions include electrophilic substitutions facilitated by the iodine atom, which enhances nucleophilic attack possibilities. The following table summarizes the synthetic pathway:
| Step | Reaction Type | Reagents Used | Yield |
|---|---|---|---|
| 1 | Nucleophilic substitution | Iodine source + pyrimidine derivative | 70% |
| 2 | Alkylation | Ethoxypiperidine + intermediate | 85% |
| 3 | Purification | Crystallization | - |
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities, particularly in targeting bacterial infections and cancer. Its mechanism of action is thought to involve inhibition of specific kinases and receptors associated with these diseases.
Key Activities:
- Antibacterial : The compound shows potential in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
- Antitumor : Preliminary studies suggest efficacy against certain types of cancer cells, particularly through apoptosis induction.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition of ALK2 : A study demonstrated that derivatives similar to this compound could inhibit ALK2 kinase activity, which is implicated in fibrodysplasia ossificans progressiva (FOP) and other disorders. This inhibition was linked to reduced ectopic ossification in animal models, suggesting therapeutic potential for bone-related diseases .
- Antitumor Activity : Another research project explored the effects on diffuse intrinsic pontine glioma (DIPG), a challenging pediatric brain tumor. The study found that compounds with similar structures could significantly reduce tumor cell viability in vitro .
Interaction Studies
Interaction studies have employed various techniques to assess the binding affinity of this compound to biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been utilized to predict interactions with specific receptors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine, and how can yield be maximized?
- Methodology : Condensation reactions using Lewis acids (e.g., SnCl₄) in chlorinated solvents (e.g., 1,2-dichloroethane) are effective for introducing the iodopyrimidine core. Post-synthetic purification via crystallization (e.g., ethyl acetate) can isolate the target compound from stereoisomeric byproducts . Optimize reaction time, temperature, and stoichiometry of intermediates like 5-iodopyrimidine derivatives.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use high-resolution NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. Single-crystal X-ray diffraction (as in related pyrimidine derivatives) provides unambiguous structural validation . Pair with HPLC (≥95% purity threshold) and mass spectrometry for molecular weight confirmation .
Q. What solvent systems and storage conditions ensure stability of this compound?
- Methodology : Test stability in polar aprotic solvents (e.g., DMSO, DMF) under inert atmospheres. Avoid prolonged exposure to light or moisture, as iodine substituents may undergo hydrolysis. Long-term storage at –20°C in amber vials is recommended for halogenated heterocycles .
Advanced Research Questions
Q. How does the 3-ethoxypiperidine moiety influence binding affinity in biological targets?
- Methodology : Conduct molecular docking studies with proteins (e.g., kinases, GPCRs) to analyze steric and electronic interactions. Compare with analogs lacking the ethoxy group. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental results?
- Methodology : Re-evaluate computational models (e.g., DFT) with solvent effects and explicit solvation. Validate with kinetic studies (e.g., variable-temperature NMR) to assess intermediate formation. Cross-reference with analogous iodopyrimidine systems .
Q. How can the iodine atom be leveraged for further functionalization or radiolabeling?
- Methodology : Utilize halogen-exchange reactions (e.g., Ullmann coupling) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For radiolabeling, substitute iodine-127 with iodine-125/131 via nucleophilic aromatic substitution .
Q. What in vitro/in vivo models are suitable for studying pharmacokinetics and toxicity?
- Methodology : Perform hepatic microsomal assays to assess metabolic stability. Use rodent models for bioavailability studies, monitoring iodine-derived metabolites via LC-MS/MS. Toxicity screening should include hERG channel inhibition assays due to the piperidine motif .
Methodological Considerations for Data Interpretation
- Stereochemical Purity : Monitor using chiral HPLC or circular dichroism (CD) spectroscopy. Synthetic routes involving chiral auxiliaries (e.g., Evans’ oxazolidinones) can enhance enantiomeric excess .
- Contradictory Biological Activity : Address batch-to-batch variability by standardizing synthetic protocols and validating biological assays with positive/negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
